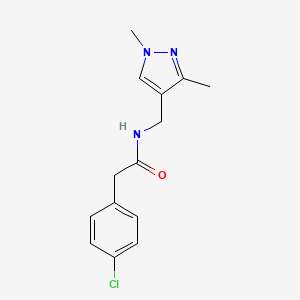
2-(4-chlorophenyl)-N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(4-chlorophenyl)-N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)acetamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazole compounds are known for their diverse pharmacological effects .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a chlorophenyl group, and an acetamide group. The exact structure would need to be determined through techniques such as NMR .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reactants present. Pyrazole compounds can undergo a variety of reactions, including substitutions and additions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. These properties could include its melting point, boiling point, solubility, and stability .Aplicaciones Científicas De Investigación
Chloroacetamide Derivatives in Herbicide Application
Chloroacetamide compounds, including those structurally related to 2-(4-chlorophenyl)-N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)acetamide, have been extensively studied for their herbicidal activity. For instance, chloroacetamide herbicides like alachlor and metazachlor demonstrate selective pre-emergent or early post-emergent weed control in a variety of crops such as cotton, brassicas, maize, and soybeans. These compounds inhibit fatty acid synthesis in target plants, leading to their death (Weisshaar & Böger, 1989).
Chemical Reactivity and Hydrolysis Studies
The hydrolysis of acetamide derivatives reveals insights into their chemical reactivity under different conditions. For example, the base-catalyzed hydrolysis of a chloroacetanilide derivative led to the formation of various hydrolysis products without cleaving the amide bond, while acid-catalyzed hydrolysis resulted in bond cleavage and subsequent formation of unexpected compounds. This study provides essential data for understanding the chemical stability and reactivity of acetamide derivatives, which is crucial for their application in drug development and environmental degradation processes (Rouchaud et al., 2010).
Antipsychotic Potential
Research on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, closely related to the compound , has shown potential antipsychotic effects in behavioral animal tests. These compounds, particularly 2-(diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, exhibited an antipsychotic-like profile without interacting with dopamine receptors, suggesting a novel mechanism of action for antipsychotic drugs. This opens new avenues for the development of antipsychotic medications with reduced side effects (Wise et al., 1987).
Coordination Complexes and Antioxidant Activity
Studies on pyrazole-acetamide derivatives have led to the synthesis of novel coordination complexes with significant antioxidant activities. These complexes, characterized by their coordination with metals such as Co(II) and Cu(II), exhibit enhanced antioxidant properties due to their structural configurations and the presence of hydrogen bonding in their self-assembly processes. This research contributes to the understanding of how structural modifications can influence the antioxidant capabilities of organic compounds, potentially leading to the development of new antioxidant agents (Chkirate et al., 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c1-10-12(9-18(2)17-10)8-16-14(19)7-11-3-5-13(15)6-4-11/h3-6,9H,7-8H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRRMTAFECNHEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CNC(=O)CC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
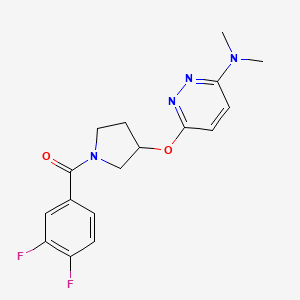
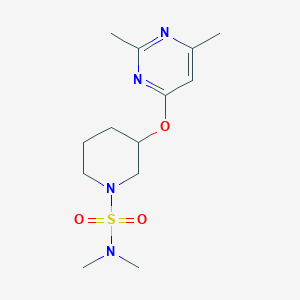
![11-[[3-(Trifluoromethyl)phenyl]methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2696929.png)
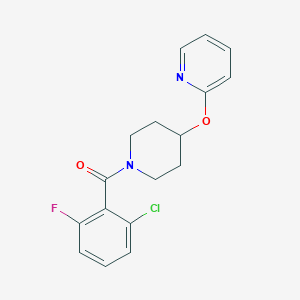
![2-[4-(Benzylsulfonyl)piperazino]-4,8-dimethylquinoline](/img/structure/B2696931.png)

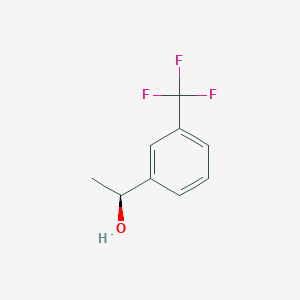
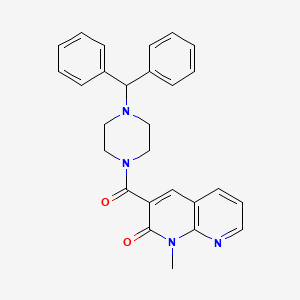
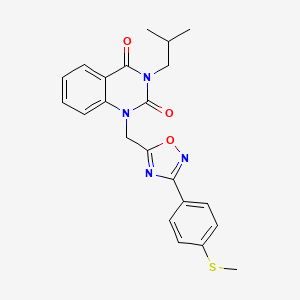
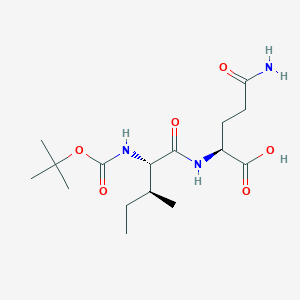
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2696942.png)
![5-ethyl-3-oxo-2-phenyl-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2696943.png)
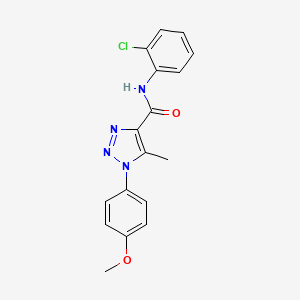
![2-Chloro-N-[(2-methyl-2-thiophen-2-ylcyclopropyl)methyl]propanamide](/img/structure/B2696947.png)
